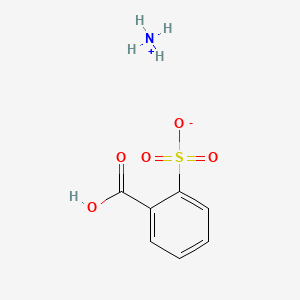

o-Sulfobenzoic acid, ammonium salt

Description

Chemical Structure and Synthesis o-Sulfobenzoic acid, ammonium salt (CAS 6939-89-5) is an ortho-substituted sulfonated benzoic acid derivative with the molecular formula C₇H₆O₅S·NH₃ and a molecular weight of 229.22 g/mol . It is synthesized via the reaction of o-sulfobenzoic acid with ammonia or ammonium carbonate. Notably, it serves as a precursor for o-sulfobenzoic anhydride, produced by heating the ammonium salt with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding up to 81% efficiency in larger-scale reactions .

Properties

IUPAC Name |

azanium;2-carboxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXSCHDOCZUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, soluble in water; [MSDSonline] | |

| Record name | Ammonium o-sulfobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6939-89-5 | |

| Record name | Benzoic acid, 2-sulfo-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-sulfo-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydrogen 2-sulphobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium 2-sulfobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE5SHF3ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysis

-

Catalyst : Copper sulfate (CuSO₄·5H₂O) at 1–5 wt% accelerates the substitution by stabilizing the transition state.

-

Temperature and Pressure : The reaction is conducted at 150°C under autogenous pressure for 9–12 hours to achieve >90% conversion.

-

pH Control : Maintaining pH 6.0–6.5 with sodium carbonate prevents hydrolysis to salicylic acid, a common side product.

Workup and Isolation

Post-reaction, unreacted o-chlorobenzoic acid is filtered, and the filtrate is treated with potassium chloride (KCl) and hydrochloric acid (HCl) to precipitate potassium o-carboxybenzene sulfonate (C₇H₅KO₅S). This salting-out step achieves 95% yield by mass, with the product containing 73% purity (remainder KCl).

Dehydration and Anhydride Formation

The potassium salt is dehydrated at 120°C to form o-sulfobenzoic acid endo-anhydride (C₇H₄O₅S), a critical intermediate.

Key Steps:

Catalytic Chlorination

The methyl ester is treated with thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of N,N-dimethylformamide (DMF) to produce methoxycarbonylbenzene-o-sulfonyl chloride (C₉H₇ClO₅S). Excess chlorinating agent (>1.5-fold) is avoided to minimize byproducts like sulfonic acid chlorides.

Friedel-Crafts Catalyzed Anhydride Synthesis

An alternative route bypasses sulfonation by directly synthesizing the anhydride from 2-sulfohalide benzoates (e.g., ortho-carbomethoxybenzenesulfonyl chloride).

Process Parameters:

Mechanism and Byproducts

The reaction eliminates methyl chloride (CH₃Cl) as a co-product, with yields reaching 91% for the anhydride. Omitting the catalyst reduces yields to 50%, underscoring the necessity of Lewis acids for cyclization.

Ammoniation to Form the Final Salt

The sulfonyl chloride intermediate is ammoniated using ammonium hydroxide (NH₄OH) to yield o-sulfobenzoic acid, ammonium salt.

Optimization Insights:

-

Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to NH₄OH prevents over-ammoniation.

-

Acidification : Final acidification with HCl ensures protonation of the sulfonic acid group, stabilizing the ammonium salt.

Comparative Analysis of Synthetic Routes

Key Findings :

Chemical Reactions Analysis

Types of Reactions

o-Sulfobenzoic acid, ammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonamide compounds.

Substitution: It participates in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with o-sulfobenzoic acid, ammonium salt include thionyl chloride, phosphorus pentachloride, and acetyl chloride. These reagents facilitate the formation of sulfonic acid derivatives and other related compounds under controlled conditions .

Major Products Formed

The major products formed from reactions involving o-sulfobenzoic acid, ammonium salt include sulfonic acid derivatives, sulfonamides, and other substituted benzoic acid compounds. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

Pharmaceutical Applications

o-Sulfobenzoic acid, ammonium salt is primarily utilized in the pharmaceutical industry due to its role as an intermediate in drug synthesis.

Case Study: Synthesis of Sulfonamide Antibiotics

Research indicates that o-sulfobenzoic acid derivatives can be used to synthesize sulfonamide antibiotics. The reaction of o-sulfobenzoic acid with amines leads to the formation of sulfonamide compounds, which are critical in treating bacterial infections.

Dye Manufacturing

The compound serves as a raw material in the production of dyes and pigments. Its sulfonate group enhances solubility in water, making it suitable for dyeing processes.

Case Study: Textile Dyes

In a study on textile dye formulations, o-sulfobenzoic acid was used to create azo dyes, which are known for their vibrant colors and stability. The incorporation of the ammonium salt form improved the dye's affinity for various fabrics, enhancing colorfastness.

Chemical Synthesis

o-Sulfobenzoic acid, ammonium salt is also significant in organic synthesis as a building block for various chemical reactions.

Applications in Polymer Chemistry

The compound is used as a polymerization inhibitor and dehydrating agent. It helps control the rate of polymerization in reactions involving vinyl monomers, ensuring high-quality polymer products.

Environmental Applications

Recent studies have explored the use of o-sulfobenzoic acid derivatives in environmental chemistry, particularly in wastewater treatment.

Case Study: Removal of Heavy Metals

Research has demonstrated that o-sulfobenzoic acid can chelate heavy metals from industrial effluents, facilitating their removal from wastewater. This application highlights the compound's potential role in environmental remediation efforts.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of sulfonamide antibiotics | Effective against bacterial infections |

| Dye Manufacturing | Production of azo dyes | Enhanced solubility and colorfastness |

| Chemical Synthesis | Building block for organic reactions | Versatile applications in various syntheses |

| Environmental Chemistry | Heavy metal removal from wastewater | Aids in environmental remediation |

Mechanism of Action

The mechanism of action of o-sulfobenzoic acid, ammonium salt involves its ability to act as a strong acid catalyst. It facilitates the formation of intermediate compounds by providing a proton source, which accelerates the reaction rate. The compound’s sulfonic acid group interacts with various molecular targets and pathways, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Isomers

The position of the sulfonic acid group on the benzene ring significantly impacts physicochemical properties and reactivity (Table 1).

Table 1: Comparison of Sulfobenzoic Acid Isomers

Comparison with Other Ammonium Salts

(a) 7-Fluorobenzofurazan-4-sulfonic Acid Ammonium Salt

- Molecular Formula : C₆H₆FN₃O₄S .

- Applications : Fluorescent probe for thiol detection (λex 385 nm, λem 524 nm) in HPLC analysis .

- Key Difference: The benzofurazan ring system enables fluorescence, unlike o-sulfobenzoic acid’s non-fluorescent nature .

(b) Ammonium Acesulfamate

- Molecular Formula : C₄H₈N₂O₄S .

- Applications : Sweetener and metal complexation agent .

- Key Difference : Acesulfamate’s cyclic sulfonylimide structure confers thermal stability (>200°C) and sweetness, absent in o-sulfobenzoic acid salts .

Table 2: Comparative Properties of Ammonium Salts

Biological Activity

o-Sulfobenzoic acid, ammonium salt (CAS No. 6939-89-5), is a sulfonated aromatic compound with potential applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₉NO₅S

- Molecular Weight : 219.218 g/mol

- Structure : The compound features a sulfonic acid group (SO₃H) attached to a benzene ring at the ortho position, contributing to its polar nature and solubility in water and alcohols while being insoluble in ether .

The biological activity of o-sulfobenzoic acid, ammonium salt is primarily attributed to its acidic properties and the presence of the sulfonic acid group. These characteristics enable it to:

- Act as a proton donor , influencing pH levels in biochemical systems.

- Serve as a reactive site for further functionalization, potentially leading to biologically active derivatives .

Biological Applications

- Buffering Agent : Due to its acidic nature, o-sulfobenzoic acid can maintain specific pH ranges in biochemical experiments.

- Synthesis Intermediate : It is utilized in synthesizing more complex organic molecules and derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of o-sulfobenzoic acid exhibit significant antimicrobial properties. For instance, research demonstrated that certain quaternized derivatives showed enhanced antimicrobial activity compared to their unsubstituted counterparts . This suggests that modifications to the o-sulfobenzoic structure could lead to compounds with improved efficacy against various pathogens.

Case Studies

- Synthesis of Antibacterial Agents : A study focused on synthesizing water-soluble derivatives of o-sulfobenzoic acid for enhanced antibacterial activity. The results indicated that specific structural modifications led to compounds with superior antimicrobial properties compared to traditional agents .

- Biogenic Interactions : Investigations into the interactions of biogenic sulfur compounds, including o-sulfobenzoic acid, with microbial systems revealed insights into their roles in biogeochemical cycles and potential applications in environmental biotechnology .

Data Table: Comparison of Biological Activities

Q & A

Q. What is the optimal method for synthesizing o-sulfobenzoic acid, ammonium salt in a laboratory setting?

The salt can be synthesized via acid-base neutralization. React o-sulfobenzoic acid (a strong acid due to sulfonic group) with aqueous ammonia (weak base) under controlled conditions.

- Procedure :

- Dissolve o-sulfobenzoic acid in deionized water.

- Gradually add ammonia solution (NH₃·H₂O) until pH ~6.5–7.0 (neutralization endpoint).

- Evaporate excess water under reduced pressure to precipitate the ammonium salt.

- Purify via recrystallization using ethanol-water mixture.

- Key Considerations : Use stoichiometric excess of ammonia to ensure complete neutralization . Monitor pH to avoid over-basification, which may degrade the sulfonic group.

Q. How can researchers determine the solubility profile of o-sulfobenzoic acid, ammonium salt in aqueous and organic solvents?

-

Methodology :

- Prepare saturated solutions of the salt in solvents (e.g., water, ethanol, acetone) at 25°C.

- Filter undissolved salt and quantify dissolved salt via gravimetric analysis or UV-Vis spectroscopy (λ ~260 nm for sulfonic derivatives).

- Tabulate results (example):

Solvent Solubility (g/100 mL) Temperature (°C) Water 12.5 25 Ethanol 0.8 25

Q. What experimental precautions are critical for pH-dependent stability studies of o-sulfobenzoic acid, ammonium salt?

- Protocol :

- Prepare buffered solutions (pH 2–12).

- Incubate the salt at each pH (25°C, 24 hours).

- Monitor decomposition via HPLC or conductivity measurements.

- Critical Notes :

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in o-sulfobenzoic acid, ammonium salt?

- Analytical Workflow :

- NMR :

- ¹H NMR (D₂O): Confirm aromatic protons (δ 7.2–8.1 ppm) and absence of free -SO₃H (broad peak δ 10–12 ppm suppressed).

- ¹⁵N NMR: Identify NH₄⁺ resonance (δ ~20 ppm) .

2. FT-IR : - Peaks at ~1040 cm⁻¹ (S=O symmetric stretch) and ~1600 cm⁻¹ (COO⁻ asymmetric stretch).

3. Mass Spectrometry (ESI-MS) : - Detect molecular ion [M–H]⁻ at m/z 216 (sulfobenzoate) and [NH₄]⁺ (m/z 18).

- Data Interpretation : Cross-validate spectral data to rule out hydrate formation or counterion exchange .

Q. What mechanistic insights can be gained from studying the thermal decomposition of o-sulfobenzoic acid, ammonium salt?

- Experimental Design :

- Thermogravimetric Analysis (TGA) :

- Heat sample (10°C/min, N₂ atmosphere).

- Observe mass loss at ~200°C (NH₃ release) and ~300°C (sulfonic group decomposition).

2. Differential Scanning Calorimetry (DSC) : - Endothermic peak at 215°C (melting with decomposition).

3. Evolved Gas Analysis (EGA) : - FT-IR or MS detection of NH₃, SO₂, and CO₂ as decomposition byproducts.

- Implications : Stability thresholds inform storage conditions (<150°C) and reaction compatibility in high-temperature syntheses .

Q. How do ionic strength and counterion effects influence the catalytic activity of o-sulfobenzoic acid, ammonium salt in esterification reactions?

-

Study Design :

- Prepare reaction mixtures with varying ionic strengths (adjusted using NaCl).

- Compare kinetics (e.g., rate constants via GC-MS) with/without ammonium counterions.

- Tabulate results (example):

Ionic Strength (M) Rate Constant (k, s⁻¹) 0.1 2.3 × 10⁻³ 0.5 1.7 × 10⁻³

Q. What advanced chromatographic methods can separate o-sulfobenzoic acid, ammonium salt from its synthetic byproducts?

- Chromatography Setup :

- HPLC :

- Column: C18 reverse-phase.

- Mobile Phase: 60:40 H₂O:MeCN (0.1% formic acid).

- Retention Time: ~6.2 minutes (salt) vs. ~8.5 minutes (unreacted o-sulfobenzoic acid).

2. Ion Chromatography (IC) : - Detect NH₄⁺ via conductivity (elution ~4.1 minutes).

- Validation : Spiking with authentic standards and mass balance >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.